GN25
Overview
Description
GN25 is a specific inhibitor of the binding between p53 and Snail, which has shown significant antitumor effects. The compound is particularly effective in K-Ras-mutated cancer cells, where it induces the expression of p53 and p21, leading to cell death and growth arrest . This compound has a molecular formula of C15H14O6S and a molecular weight of 322.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GN25 involves the reaction of 5,8-dimethoxy-1,4-dioxo-1,4-dihydronaphthalene-2-thiol with 3-bromopropanoic acid under basic conditions. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
GN25 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiol and carboxylic acid groups .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: this compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
GN25 has a wide range of applications in scientific research, particularly in the fields of cancer biology and molecular biology .
Cancer Research: this compound is used to study the role of p53 and Snail in cancer progression and to develop potential anticancer therapies. .
Molecular Biology: this compound is used to investigate the molecular mechanisms of p53 activation and Snail inhibition. .
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting the p53-Snail interaction
Mechanism of Action
GN25 exerts its effects by specifically inhibiting the binding of p53 to Snail. This inhibition prevents the degradation of p53, leading to its accumulation and activation in cancer cells . The activated p53 then induces the expression of target genes such as p21, which are involved in cell cycle arrest and apoptosis . The molecular targets and pathways involved include the CK1/GSK3b-mediated phosphorylation of Snail and the activation of wild-type p53 in p53 WT/MT cells .
Comparison with Similar Compounds
Similar Compounds
GN29: Another specific inhibitor of p53-Snail binding with similar antitumor effects.
Nutlin-3: An MDM2 antagonist that activates p53 by preventing its degradation.
Pifithrin-α: A p53 inhibitor used to study the role of p53 in various cellular processes.
Uniqueness of GN25
This compound is unique in its specific inhibition of the p53-Snail interaction, which is particularly relevant in K-Ras-mutated cancers. Unlike other p53 activators, this compound selectively activates wild-type p53 in p53 WT/MT cells without affecting normal cells or K-Ras-wild-type cells .
Properties
IUPAC Name |
3-(5,8-dimethoxy-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S/c1-20-9-3-4-10(21-2)14-13(9)8(16)7-11(15(14)19)22-6-5-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIRLGMLDOPLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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